2-Methyl-4-(trifluoromethyl)benzaldehyde
Overview
Description
2-Methyl-4-(trifluoromethyl)benzaldehyde (MTFB) is an organic compound used in various scientific and medical applications. It is a colorless liquid with a fruity, sweet odor and has a boiling point of 160°C. MTFB is composed of a benzene ring with two methyl groups and one trifluoromethyl group attached to it. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. In addition, it is used in the synthesis of various polymers, including polyurethanes and polyesters. MTFB has also been used in the development of novel catalysts for the synthesis of organic compounds.
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)benzaldehyde has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of various polymers, including polyurethanes and polyesters. In addition, 2-Methyl-4-(trifluoromethyl)benzaldehyde has been used in the development of novel catalysts for the synthesis of organic compounds.
Mechanism Of Action
The mechanism of action of 2-Methyl-4-(trifluoromethyl)benzaldehyde is not yet fully understood. However, it is believed that 2-Methyl-4-(trifluoromethyl)benzaldehyde acts as a nucleophile in organic reactions, attacking the electrophilic carbon atom of the reactant molecule to form a new carbon-carbon bond. This reaction is known as nucleophilic addition or nucleophilic substitution.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Methyl-4-(trifluoromethyl)benzaldehyde have not been extensively studied. However, it is believed that 2-Methyl-4-(trifluoromethyl)benzaldehyde has the potential to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, 2-Methyl-4-(trifluoromethyl)benzaldehyde has been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and differentiation.
Advantages And Limitations For Lab Experiments
2-Methyl-4-(trifluoromethyl)benzaldehyde has several advantages for laboratory experiments. It is easy to obtain, has a low boiling point, and is relatively inexpensive. Additionally, it is a relatively stable compound, meaning that it does not degrade easily. However, 2-Methyl-4-(trifluoromethyl)benzaldehyde is a hazardous compound and should be handled with care. In addition, it is not soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a variety of potential future directions for 2-Methyl-4-(trifluoromethyl)benzaldehyde. For example, it could be used in the development of novel catalysts for the synthesis of organic compounds. In addition, it could be used in the synthesis of pharmaceuticals, pesticides, and dyes, as well as in the synthesis of various polymers. Finally, further research could be conducted to better understand the biochemical and physiological effects of 2-Methyl-4-(trifluoromethyl)benzaldehyde.
properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTSMKHJROJDLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633118 | |
Record name | 2-Methyl-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)benzaldehyde | |
CAS RN |
888739-67-1 | |
Record name | 2-Methyl-4-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-4-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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